4-{(Z)-[4-(methoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid
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Overview
Description
4-{(Z)-[4-(methoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a methoxycarbonyl group, a methoxyphenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-[4-(methoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzoic acid with 3-methoxyphenylacetic acid under acidic conditions to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. specific industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-[4-(methoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The methoxy and benzoic acid groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
4-{(Z)-[4-(methoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 4-{(Z)-[4-(methoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoic acid: Shares the methoxybenzoic acid moiety but lacks the pyrrolidine and methoxyphenyl groups.
4-methoxyphenylacetic acid: Contains the methoxyphenyl group but lacks the benzoic acid and pyrrolidine moieties.
Uniqueness
4-{(Z)-[4-(methoxycarbonyl)-1-(3-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-[(Z)-[4-methoxycarbonyl-1-(3-methoxyphenyl)-5-methyl-2-oxopyrrol-3-ylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c1-13-19(22(27)29-3)18(11-14-7-9-15(10-8-14)21(25)26)20(24)23(13)16-5-4-6-17(12-16)28-2/h4-12H,1-3H3,(H,25,26)/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBUFLSHFFZKSW-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N1C3=CC(=CC=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)O)/C(=O)N1C3=CC(=CC=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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